Sulfato de D-Glucosamina

Descripción general

Descripción

D-Glucosamine sulfate: is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is commonly found in the exoskeletons of shellfish, animal bones, bone marrow, and fungi. D-Glucosamine sulfate is widely used as a dietary supplement for the treatment of osteoarthritis and joint pain due to its role in maintaining cartilage health .

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a precursor in the synthesis of glycosylated proteins and lipids.

- Employed in the production of biodegradable polymers .

Biology:

- Plays a role in the formation of cartilage and joint tissues.

- Used in cell culture media to promote cell growth and differentiation .

Medicine:

- Widely used as a dietary supplement for the treatment of osteoarthritis and joint pain.

- Investigated for its potential in wound healing and regenerative medicine .

Industry:

- Used in the production of cosmetics and personal care products.

- Employed as a natural preservative in food products due to its antibacterial properties .

Mecanismo De Acción

Target of Action

D-Glucosamine sulfate primarily targets the cartilage and synovial fluid in joints . It plays a crucial role in the synthesis of glycosaminoglycans, key components of joint cartilage, and thus helps maintain the structural integrity of the joints .

Mode of Action

D-Glucosamine sulfate interacts with its targets by providing a building block for the synthesis of glycosaminoglycans . It also exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory factors such as tumor necrosis factor-alpha, interleukin-1, and interleukin-6 . Furthermore, it enhances the synthesis of proteoglycans that retard cartilage degradation and improve joint function .

Biochemical Pathways

D-Glucosamine sulfate affects several biochemical pathways. It lowers the expression of p38 MAPK and c-Jun N-terminal kinase (JNK) and elevates the extracellular signal-regulated kinase 1/2 (ERK-1/2) expression in the cartilage . These changes in signaling pathways contribute to the anti-inflammatory and chondroprotective effects of D-Glucosamine sulfate .

Pharmacokinetics

After oral administration, approximately 90% of D-Glucosamine sulfate is absorbed . The current treatment doses (for example, 1,500 mg/day) barely reach the required therapeutic concentration in plasma and tissue . This could explain the variable clinical outcomes observed in different individuals .

Result of Action

The administration of D-Glucosamine sulfate can slow the progression of osteoarthritis and relieve symptoms of joint pain . It promotes cell proliferation and differentiation, contributing to wound healing . Additionally, it has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .

Action Environment

The action of D-Glucosamine sulfate can be influenced by various environmental factors. For instance, it can bind to the cell membrane electrically to protect against tissue damage . The prompt repair of microleakage through electropores on the cell membrane occurs after electroporation using D-Glucosamine sulfate . This suggests that the cellular environment and membrane stability can significantly influence the efficacy of D-Glucosamine sulfate .

Análisis Bioquímico

Biochemical Properties

D-Glucosamine sulfate plays a crucial role in various biochemical reactions. It is a precursor in the hexosamine biosynthetic pathway, leading to the formation of UDP-N-acetylglucosamine, which is essential for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids . D-Glucosamine sulfate interacts with several enzymes, including glutamine—fructose-6-phosphate transaminase, which catalyzes the first step in the hexosamine biosynthesis pathway . Additionally, it has been shown to inhibit the coaggregation of Candida yeast species with the bacterial strain Streptococcus salivarius .

Cellular Effects

D-Glucosamine sulfate has significant effects on various cell types and cellular processes. It contributes to cell membrane stability by binding electrically to the cell membrane through its positively charged amino groups, protecting against tissue damage . This compound also promotes wound healing by accelerating cell proliferation and differentiation . Furthermore, D-Glucosamine sulfate has been found to enhance the reduced glutathione level, promoting activity against intracellular oxidative stress . It also influences cell signaling pathways by stimulating the production of glycosaminoglycans, which play a crucial role in cell signaling by chondrocytes .

Molecular Mechanism

At the molecular level, D-Glucosamine sulfate exerts its effects through several mechanisms. It binds to sodium channels, resulting in a longer open time, which can explain its pain relief properties . D-Glucosamine sulfate also exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory factors such as tumor necrosis factor-alpha, interleukin-1, and interleukin-6 . Additionally, it enhances the synthesis of proteoglycans, which retard cartilage degradation and improve joint function . The compound also improves cellular redox status, scavenges free radicals, upregulates antioxidant proteins and enzyme levels, and induces autophagy to delay osteoarthritis pathogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Glucosamine sulfate change over time. It has been observed that the compound can physically attach to the cell membrane, contributing to cell membrane stability and promoting wound healing . The prompt repair of microleakage through electropores on the cell membrane occurs after electroporation using D-Glucosamine sulfate . Long-term studies have shown that D-Glucosamine sulfate can provide significant relief for participants with moderate-to-severe pain when combined with chondroitin sulfate .

Dosage Effects in Animal Models

The effects of D-Glucosamine sulfate vary with different dosages in animal models. Studies have shown that oral doses of D-Glucosamine sulfate can effectively reduce inflammation in the joints of rats with arthritis . High doses of glucosamine joint products can lead to potential side effects such as diarrhea and, in rare cases, liver failure .

Metabolic Pathways

D-Glucosamine sulfate is involved in several metabolic pathways. It is synthesized naturally in the form of glucosamine-6-phosphate, which is the biochemical precursor of all nitrogen-containing sugars . In humans, glucosamine-6-phosphate is synthesized from fructose 6-phosphate and glutamine by glutamine—fructose-6-phosphate transaminase . This pathway leads to the formation of UDP-N-acetylglucosamine, which is used for making glycosaminoglycans, proteoglycans, and glycolipids .

Transport and Distribution

Within cells and tissues, D-Glucosamine sulfate is transported and distributed through various mechanisms. Chronic treatment with D-Glucosamine sulfate has been shown to reduce glucose transport and phosphorylation in skeletal muscle cells, impairing insulin responsiveness . The compound also influences the fractional velocity of glycogen synthase, increasing its activity . Additionally, D-Glucosamine sulfate is a precursor of glycosaminoglycans and proteoglycans that make up articular cartilage .

Subcellular Localization

D-Glucosamine sulfate’s subcellular localization and activity are influenced by its interactions with specific biomolecules. It has been found to bind electrically to the cell membrane, contributing to cell membrane stability . The compound also plays a role in the glycosylation process, where it is involved in the formation of complex carbohydrate chains attached to proteins . These interactions are crucial for its function in maintaining cellular integrity and promoting tissue repair.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Chemical Extraction: The traditional method involves the hydrolysis of chitin from marine or fungal sources using strong acids at high temperatures.

Enzymatic Catalysis: An alternative method involves the use of chitinolytic enzymes to hydrolyze chitin directly into D-Glucosamine.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: D-Glucosamine sulfate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Substitution: D-Glucosamine sulfate can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

Substitution: Acyl chlorides, alkyl halides, organic solvents, and catalysts.

Major Products:

Oxidation: Glucosaminic acid.

Reduction: Alcohol derivatives of D-Glucosamine.

Substitution: Various substituted glucosamine derivatives.

Comparación Con Compuestos Similares

Glucosamine hydrochloride: Similar to D-Glucosamine sulfate but lacks the sulfate group.

N-Acetylglucosamine: An acetylated form of glucosamine, used in various biomedical applications, including skin care and wound healing.

Chondroitin sulfate: Often combined with D-Glucosamine sulfate in supplements for joint health.

Uniqueness:

Propiedades

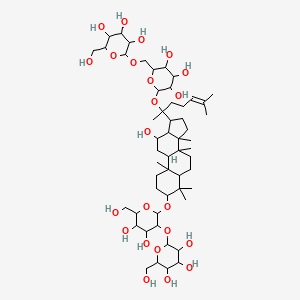

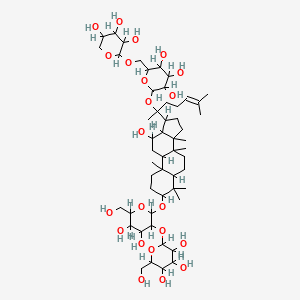

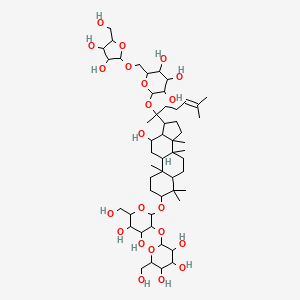

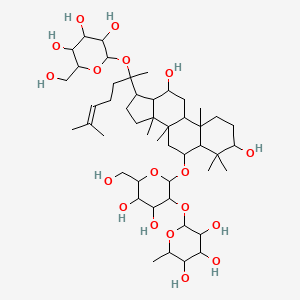

IUPAC Name |

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NO5.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/t2*3-,4+,5+,6+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNBMPZUVDTASE-HXIISURNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14999-43-0, 29031-19-4 | |

| Record name | Glucosamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014999430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glucosamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCOSAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FW7WLR731 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.